(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

5-HT2C receptor Radioligand binding Serotonin receptor pharmacology

(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole (CAS 793659-98-0) is a chiral, difluorinated small molecule (MW 224.25, formula C₁₂H₁₄F₂N₂) belonging to the hexahydropyrazino[1,2-a]indole class of 5-HT2C receptor agonists. This scaffold was developed from an anti-obesity drug discovery program, where potent and selective 5-HT2C agonism was sought as a therapeutic mechanism for appetite suppression.

Molecular Formula C12H14F2N2
Molecular Weight 224.25 g/mol
Cat. No. B12840464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole
Molecular FormulaC12H14F2N2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1CNCC2N1C3=C(C=CC(=C3C2)F)F
InChIInChI=1S/C12H14F2N2/c1-7-5-15-6-8-4-9-10(13)2-3-11(14)12(9)16(7)8/h2-3,7-8,15H,4-6H2,1H3/t7-,8-/m1/s1
InChIKeyLYEFZRJWSUXQBS-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole: Stereochemically Defined 5-HT2C Agonist Pharmacophore


(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole (CAS 793659-98-0) is a chiral, difluorinated small molecule (MW 224.25, formula C₁₂H₁₄F₂N₂) belonging to the hexahydropyrazino[1,2-a]indole class of 5-HT2C receptor agonists [1]. This scaffold was developed from an anti-obesity drug discovery program, where potent and selective 5-HT2C agonism was sought as a therapeutic mechanism for appetite suppression [2]. The compound possesses two chiral centers at positions 4 (R) and 10a (R), and the 6,9-difluoro substitution pattern on the indole ring—features that are critical for receptor binding affinity and subtype selectivity, as demonstrated by structure-activity relationship (SAR) studies on analogous 4-methyl-hexahydropyrazino[1,2-a]indoles [1].

Why (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole Cannot Be Freely Substituted by In-Class Analogs


Procurement decisions for 5-HT2C agonist scaffolds cannot rely on simple class-level equivalence because subtle structural modifications—particularly the substitution pattern on the indole ring and the stereochemistry at the 4 and 10a positions—produce profound differences in receptor binding affinity and selectivity profiles [1]. The hexahydropyrazino[1,2-a]indole series exhibits high stereochemical sensitivity: the (4R,10aR) configuration is essential for potent 5-HT2C binding, and even minor alterations such as moving a chlorine substituent or changing the alkyl group at position 6 can shift Ki values by an order of magnitude [2][3]. Without verified stereochemical identity and quantitative binding data for the specific substitution pattern, substituting this compound with a different in-class analog risks invalidating receptor pharmacology experiments and structure-activity relationship (SAR) programs.

Quantitative Differentiation of (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole for Scientific Procurement


5-HT2C Binding Affinity: Sub-Nanomolar Potency of the (4R,10aR) Stereochemical Series

Although direct Ki data for the 6,9-difluoro analog is not publicly available, SAR studies on the (4R,10aR)-4-methyl-hexahydropyrazino[1,2-a]indole series demonstrate that compounds bearing this stereochemistry achieve sub-nanomolar 5-HT2C binding affinity. The closest characterized analog, (4R,10aR)-7-chloro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole (CHEMBL190699), exhibits a Ki of 0.300 nM at human recombinant 5-HT2C receptors expressed in CHO cells, measured by displacement of [³H]5-HT radioligand [1]. By comparison, the (4R,10aR)-4,7-dimethyl analog shows a ~4.3-fold weaker affinity (Ki = 1.30 nM) under the same assay conditions [2], demonstrating that ring substituents strongly modulate potency even within the same stereochemical series. The 6,9-difluoro substitution pattern represents a distinct halogenation topology with potentially different electronic effects on the indole ring compared to chloro or methyl substituents [3].

5-HT2C receptor Radioligand binding Serotonin receptor pharmacology

5-HT2 Subtype Selectivity: (4R,10aR) Configuration Confers Selectivity Advantage Over (4R,10aS) Diastereomer

The stereochemical configuration at position 10a is a critical determinant of 5-HT2 subtype selectivity. The (4R,10aR) series exhibits a markedly different selectivity profile compared to the (4R,10aS) diastereomeric series. For the (4R,10aR)-7-chloro-4,6-dimethyl analog, the 5-HT2C Ki is 0.300 nM, with 5-HT2A Ki of 2.60 nM (8.7-fold selectivity) [1]. In contrast, the (4R,10aS)-7-chloro-4,6-dimethyl diastereomer (CHEMBL191054) shows significantly reduced 5-HT2C affinity [2]. The Röver et al. (2005) paper explicitly states that 'appropriately substituted, several analogs displayed selectivity against the other 5-HT2 receptor subtypes of 1 order of magnitude or more' [3]. The 6,9-difluoro substitution on the (4R,10aR) scaffold is expected to maintain or modulate this selectivity profile through electronic effects of fluorine atoms, which differ fundamentally from the chloro or methyl substituents found in characterized analogs.

5-HT2A selectivity 5-HT2B selectivity Diastereomeric comparison

Physicochemical Differentiation: 6,9-Difluoro Substitution vs. 6-Ethyl or Non-Fluorinated Analogs

The 6,9-difluoro substitution pattern imparts distinct physicochemical properties compared to non-fluorinated or mono-substituted analogs within the same (4R,10aR) stereochemical series. The target compound (C₁₂H₁₄F₂N₂, MW 224.25) possesses a calculated density of 1.277 g/cm³ and a boiling point of 333.2°C at 760 mmHg . In comparison, the 6-ethyl analog (C₁₄H₂₀N₂, MW 216.32) has a lower calculated density of 1.1 g/cm³ and a higher boiling point of 353.3°C . The difluoro substitution increases molecular density by approximately 16% relative to the 6-ethyl analog, reflecting the electronegative and compact nature of fluorine. Fluorine substitution on aromatic rings is well-established in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted positions, potentially offering superior in vitro half-life compared to non-fluorinated analogs [1]. The 6,9-difluoro pattern blocks two potential metabolic soft spots simultaneously, a feature not available with mono-fluoro or non-fluorinated analogs.

Physicochemical properties Drug-likeness Metabolic stability

Enantiomeric Purity Specification: 98% Chemical Purity Ensures Reproducible Pharmacological Results

Commercially available (4R,10aR)-6,9-difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is supplied at 98% purity (leyan.com, product #2277497) . While explicit enantiomeric excess (ee%) data for this specific compound is not publicly listed, the (4R,10aR) configuration is a defined stereochemical requirement for the pharmacological activity of this series. In contrast, alternative suppliers may offer racemic mixtures or undefined stereochemistry that would confound binding and functional assay results. The Röver et al. (2005) SAR study established that the (4R,10aR) configuration is the pharmacologically active stereochemistry for 5-HT2C agonism [1], meaning procurement of any other stereoisomer or a racemate would introduce inactive or differently active species into experimental systems, diluting observed potency and confounding selectivity measurements.

Chemical purity Chiral purity Procurement specification

Scaffold Versatility: Hexahydropyrazino[1,2-a]indole Core Extends Beyond 5-HT2C to IAP Antagonism

The hexahydropyrazino[1,2-a]indole scaffold is not limited to serotonergic applications. Shiokawa et al. (2013) demonstrated that this scaffold, when appropriately functionalized, serves as a potent inhibitor of apoptosis (IAP) protein antagonist with improved membrane permeability across MDR1-expressing cells [1]. Their representative compound 50 achieved XIAP IC₅₀ of 23 nM, cIAP-1 IC₅₀ of 1.1 nM, and MDA-MB-231 cell growth inhibition GI₅₀ of 2.8 nM—all while maintaining low MDR1 substrate potential [1]. This contrasts with the octahydropyrrolo[1,2-a]pyrazine scaffold (compound T-3256336) which was susceptible to MDR1-mediated efflux, highlighting that the hexahydropyrazinoindole core provides intrinsic permeability advantages [1]. The (4R,10aR)-6,9-difluoro-4-methyl substitution pattern on this scaffold represents a fluorinated variant that could be evaluated for IAP antagonism, combining the scaffold's established permeability profile with fluorine-mediated metabolic stabilization [2].

IAP antagonist Cancer research Scaffold repurposing

Primary Application Scenarios for (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole in Scientific Research and Drug Discovery


5-HT2C Receptor Pharmacology: Radioligand Displacement and Functional Selectivity Profiling

This compound is suitable for use as a reference ligand in 5-HT2C receptor binding assays. Based on the SAR established for the (4R,10aR)-4-methyl series, where close analogs achieve sub-nanomolar Ki values at 5-HT2C (e.g., 0.300 nM for the 7-chloro-4,6-dimethyl analog), the 6,9-difluoro substitution provides a distinct electronic profile on the indole ring for probing halogen effects on receptor affinity and selectivity against 5-HT2A and 5-HT2B subtypes [1]. Researchers should verify stereochemical identity before use, as the (4R,10aS) diastereomer exhibits a fundamentally different selectivity profile [2].

Structure-Activity Relationship (SAR) Programs: Fluorine Scanning of the Indole Ring

In medicinal chemistry campaigns aimed at optimizing 5-HT2C agonists for metabolic stability, this compound serves as a tool for fluorine scanning SAR. The 6,9-difluoro pattern blocks two potential sites of oxidative metabolism on the indole ring simultaneously, compared to non-fluorinated (e.g., 4,7-dimethyl or 4,6-dimethyl) or mono-substituted analogs [3]. This makes it valuable for comparative microsomal stability studies to quantify the metabolic advantage conferred by dual fluorination.

IAP Antagonist Scaffold Evaluation: Bridging Serotonergic and Oncology Research

Given that the hexahydropyrazino[1,2-a]indole scaffold has been validated as an IAP protein antagonist with favorable MDR1 permeability (compound 50: XIAP IC₅₀ = 23 nM, cIAP-1 IC₅₀ = 1.1 nM), this fluorinated variant can be evaluated in apoptosis assays [4]. The 6,9-difluoro substitution may provide improved metabolic stability over the published IAP antagonist series, and the compound represents a starting point for developing dual-target or bifunctional molecules bridging serotonin receptor and apoptosis pathways.

Chiral Chromatography Method Development and Stereochemical Quality Control

This compound, with its two chiral centers and commercially specified 98% purity, can serve as a reference standard for developing chiral HPLC or SFC methods to separate (4R,10aR) from (4R,10aS) diastereomers in hexahydropyrazino[1,2-a]indole series . Given that diastereomeric purity is critical for pharmacological activity, analytical laboratories supporting medicinal chemistry teams require authenticated samples of the (4R,10aR) enantiomer for method validation.

Quote Request

Request a Quote for (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.